molecular formula C13H22NO6PS B14885357 Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate

Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate

Cat. No.: B14885357
M. Wt: 351.36 g/mol
InChI Key: BMBXMBSRZBLCAD-UHFFFAOYSA-N
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Description

Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate is an organophosphorus compound with the molecular formula C13H22NO6PS and a molecular weight of 351.36 g/mol . This compound is characterized by the presence of a phosphonate group, a sulfamoyl group, and a methoxybenzyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with N-(4-methoxybenzyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate is unique due to the presence of both the sulfamoyl and methoxybenzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H22NO6PS

Molecular Weight

351.36 g/mol

IUPAC Name

1-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]methanesulfonamide

InChI

InChI=1S/C13H22NO6PS/c1-4-19-21(15,20-5-2)11-22(16,17)14-10-12-6-8-13(18-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

BMBXMBSRZBLCAD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CS(=O)(=O)NCC1=CC=C(C=C1)OC)OCC

Origin of Product

United States

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